molecular formula C20H19N3O4 B14943040 7-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

7-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B14943040
M. Wt: 365.4 g/mol
InChI Key: IYPCDZLCCZWMFA-UHFFFAOYSA-N
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Description

7-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is a complex organic compound known for its unique structural properties It features a combination of hydroxy and methoxy groups attached to a phenyl ring, integrated into a tetrahydroimidazo[4,5-b]pyridin-5-one framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the phenyl rings, followed by the formation of the imidazo[4,5-b]pyridin-5-one core. Key steps include:

    Formation of the Phenyl Rings: The hydroxy and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Cyclization: The phenyl rings are then linked to form the imidazo[4,5-b]pyridin-5-one core through cyclization reactions, often involving condensation and ring-closing steps.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and safety are crucial. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the imidazo[4,5-b]pyridin-5-one core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

7-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The imidazo[4,5-b]pyridin-5-one core can interact with nucleic acids or proteins, influencing cellular pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one stands out due to its unique structural combination of hydroxy and methoxy groups with the imidazo[4,5-b]pyridin-5-one core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

7-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxyphenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C20H19N3O4/c1-26-14-5-3-4-13(9-14)23-11-21-20-19(23)15(10-18(25)22-20)12-6-7-16(24)17(8-12)27-2/h3-9,11,15,24H,10H2,1-2H3,(H,22,25)

InChI Key

IYPCDZLCCZWMFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C=NC3=C2C(CC(=O)N3)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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